3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride
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Overview
Description
3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H8ClNO2S and a molecular weight of 193.65 g/mol . It is a derivative of cyclobutane, featuring a sulfonyl chloride group and a cyanomethyl group attached to the cyclobutane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with sulfonyl chloride and cyanomethyl reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation processes, where cyclobutane is reacted with chlorosulfonic acid or sulfuryl chloride. The resulting sulfonyl chloride intermediate is then treated with cyanomethyl reagents to yield the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The cyanomethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Electrophilic reagents such as halogens and acids can react with the cyanomethyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Addition Products: Addition reactions can yield various substituted cyclobutane derivatives.
Scientific Research Applications
3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various substituted products. The cyanomethyl group can participate in addition reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-sulfonyl chloride: Lacks the cyanomethyl group, making it less versatile in certain reactions.
3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride: Features a cyclopropylmethyl group instead of a cyanomethyl group, leading to different reactivity and applications.
Uniqueness
3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride is unique due to the presence of both the sulfonyl chloride and cyanomethyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
Molecular Formula |
C6H8ClNO2S |
---|---|
Molecular Weight |
193.65 g/mol |
IUPAC Name |
3-(cyanomethyl)cyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H8ClNO2S/c7-11(9,10)6-3-5(4-6)1-2-8/h5-6H,1,3-4H2 |
InChI Key |
ROWGHYMBNGHROG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)CC#N |
Origin of Product |
United States |
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